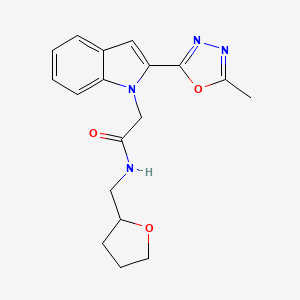

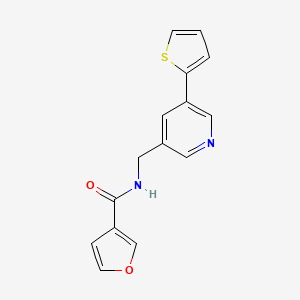

![molecular formula C26H25N3O4S B2457723 (2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide CAS No. 1321668-58-9](/img/structure/B2457723.png)

(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of this compound is C24H21N3O4S, and it has a molecular weight of 447.51 . The exact structure is not provided in the available resources.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. Its diverse applications suggest that it may participate in a variety of chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly stated in the available resources. Its molecular formula is C24H21N3O4S, and it has a molecular weight of 447.51 .Applications De Recherche Scientifique

Chemosensor Applications

The compound is structurally related to other chromene derivatives which have been extensively studied for their potential as chemosensors. For example, a study on a similar coumarin-based chemosensor reveals its selective fluorescence response to Cu2+ and H2PO4− ions, demonstrating an "on-off-on" fluorescence behavior. Such properties make these compounds excellent candidates for detecting and quantifying metal ions in environmental and biological samples (Meng et al., 2018).

Polymer Synthesis

Chromene derivatives have also been integrated into the backbone of polymers to enhance their properties. For instance, aromatic polyamides incorporating ether and sulfone links have been synthesized using similar structural motifs. These polymers exhibit high thermal stability, solubility in polar solvents, and distinct glass transition temperatures, indicating their potential for high-performance applications in materials science (Hsiao & Huang, 1997).

Catalysis

Compounds with a chromene backbone have been utilized as catalysts or catalyst supports in various chemical reactions. For example, a catalyst based on a sulfone-supported chromene derivative has been employed in the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates. This demonstrates the compound's utility in facilitating multicomponent reactions, showcasing its versatility in organic synthesis (Safaei‐Ghomi et al., 2017).

Sensing and Detection

Another significant application of chromene derivatives is in the development of fluorescent molecular probes. These compounds exhibit solvatochromic behavior, making them useful in sensing and detection technologies. Their fluorescence intensity and wavelength shift in response to changes in the environment, such as solvent polarity, can be exploited in the design of sensors for detecting specific molecules or ions (Diwu et al., 1997).

Mécanisme D'action

The mechanism of action of this compound is not specified in the available resources. Given its use in scientific research, it likely interacts with other compounds in complex ways.

Safety and Hazards

Propriétés

IUPAC Name |

(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4S/c1-4-19-10-12-21(13-11-19)27-25(30)23-16-20-7-5-6-8-24(20)33-26(23)28-29-34(31,32)22-14-9-17(2)18(3)15-22/h5-16,29H,4H2,1-3H3,(H,27,30)/b28-26- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMFBPJXLHVABQ-SGEDCAFJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

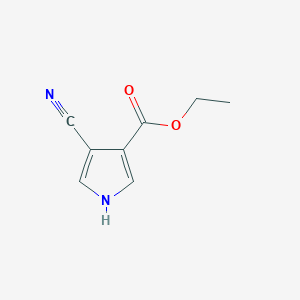

![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2457640.png)

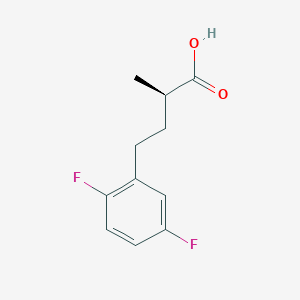

![3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2457642.png)

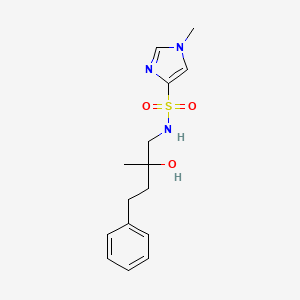

![2-(1H-Imidazol-2-yl)-1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazine](/img/structure/B2457643.png)

![5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2457654.png)

![1-(Chloromethyl)-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B2457655.png)

![Benzyl 6-(3-acetoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2457656.png)

![2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2457658.png)